2,2-dideuteriopropanoic acid

Catalog No.
S1921493
CAS No.
19136-91-5
M.F
C3H6O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dideuteriopropanoic acid

CAS Number

19136-91-5

Product Name

2,2-dideuteriopropanoic acid

IUPAC Name

2,2-dideuteriopropanoic acid

Molecular Formula

C3H6O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2

InChI Key

XBDQKXXYIPTUBI-CBTSVUPCSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])(C)C(=O)O

Isotope Tracing Studies

  • Metabolic Pathway Investigations

    Propanoic acid-2,2-d2 can be used as a tracer molecule to study metabolic pathways within organisms. When introduced into a biological system, researchers can track the incorporation of the deuterium label into various metabolites. This allows them to map the breakdown and utilization of propanoic acid by analyzing the deuterium content in different molecules. ()

  • Drug Metabolism Studies

    In drug discovery, propanoic acid-2,2-d2 can be employed to investigate the metabolism of potential drug candidates. By administering the deuterated version of the drug, scientists can differentiate between the original compound and its metabolites based on the presence of the deuterium label. This helps them understand how the body breaks down the drug and identify any potential issues related to metabolism.

Mechanistic Studies using Isotope Effects

  • Kinetic Isotope Effect (KIE) Studies

    Propanoic acid-2,2-d2 can be used to study kinetic isotope effects (KIEs) in various chemical reactions. KIEs arise due to the difference in mass between hydrogen and deuterium, which can influence reaction rates. By comparing the reaction rates of propanoic acid with its deuterated counterpart, researchers can gain insights into the reaction mechanism and identify the rate-determining step. ()

  • Solvent Isotope Effects

    In some cases, propanoic acid-2,2-d2 can be used as a solvent to study how the surrounding solvent environment affects chemical reactions. Deuterated solvents can have different physical properties compared to their non-deuterated counterparts, which can influence reaction rates and equilibria. This allows researchers to explore the role of solvent interactions in specific chemical processes.

Origin and Significance

Deuteration offers several advantages in NMR. By replacing protons with deuterium, scientists can eliminate interference from the abundant signal of protons in the solvent or background. This allows for better resolution and easier identification of the remaining proton signals from the molecule of interest.


Molecular Structure Analysis

Propanoic acid-2,2-d2 shares the same basic structure as propionic acid with a three-carbon chain. The key feature is the presence of two deuterium atoms replacing the two central hydrogens in the –CH2– group, adjacent to the carbonyl (C=O) group. This specific deuteration simplifies the NMR spectrum by eliminating the signal from these protons.


Chemical Reactions Analysis

Synthesis

Chemical Reactions

For instance, propanoic acid can undergo esterification reactions with alcohols to form esters. The presence of deuterium may cause a slight kinetic isotope effect, where the reaction with the non-deuterated molecule is faster due to the stronger C-H bond compared to the C-D bond.

NMR Analysis

A crucial application of propanoic acid-2,2-d2 is in NMR spectroscopy. The molecule serves as a reference compound or internal standard. The remaining protons in the molecule provide well-defined signals that can be used for calibration and chemical shift referencing in the NMR spectrum of the sample of interest.


Physical And Chemical Properties Analysis

  • Molecular Formula: CH3CD2COOH
  • Molecular Weight: 76.09 g/mol []
  • CAS Number: 19136-91-5 []
  • Isotopic Enrichment: Typically 98 atom% D []
  • Melting Point: No data available specifically for propanoic acid-2,2-d2, but propionic acid melts at -22 °C.
  • Boiling Point: No data available for propanoic acid-2,2-d2, but propionic acid boils at 141 °C.
  • Solubility: Propionic acid is miscible with water and most organic solvents. Data on the specific solubility of propanoic acid-2,2-d2 may vary slightly depending on the solvent.
  • Stability: Propanoic acid is a stable molecule. The introduction of deuterium is not expected to significantly alter its overall stability.

Propanoic acid-2,2-d2 is expected to have similar safety hazards as propionic acid.

  • Corrosive: Propanoic acid is corrosive and can irritate skin, eyes, and respiratory system.
  • Flammable: Propanoic acid is a flammable liquid with a flash point of 43 °C.
  • Appropriate Personal Protective Equipment (PPE) should be worn when handling propanoic acid-2,2-d2, including gloves, safety glasses, and a fume hood.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-2,2-d2

Dates

Modify: 2023-08-16

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